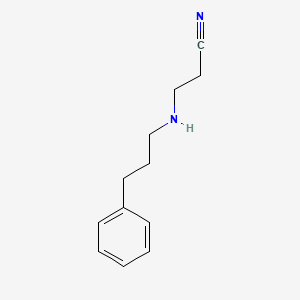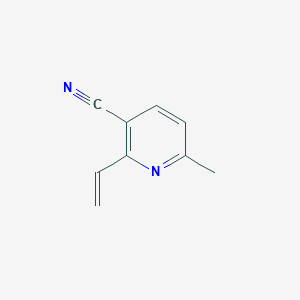
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid
Descripción general
Descripción
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid is a complex organic compound with a unique structure that includes both an aminocarbonyl group and a cyclopentylamino group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of aniline to form an intermediate, followed by a series of reactions including bromination and amination to introduce the desired functional groups . The reaction conditions often require specific catalysts, controlled temperatures, and precise timing to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for continuous production under controlled conditions, reducing the risk of side reactions and improving overall yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid exerts its effects involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with proteins, while the cyclopentylamino group may enhance the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: A simpler analog that lacks the cyclopentylamino group but shares the aminocarbonyl functionality.
4-Aminocoumarin derivatives: Compounds with similar biological activities but different core structures.
α,β-Unsaturated carbonyl compounds: These compounds share the carbonyl functionality but differ in their overall structure and reactivity.
Uniqueness
What sets 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the aminocarbonyl and cyclopentylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in multiple fields of research.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
4-carbamoyl-3-(cyclopentylamino)benzoic acid |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)10-6-5-8(13(17)18)7-11(10)15-9-3-1-2-4-9/h5-7,9,15H,1-4H2,(H2,14,16)(H,17,18) |
Clave InChI |
SCJPAXVKJPWFDF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=C(C=CC(=C2)C(=O)O)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanol](/img/structure/B8486450.png)



![4,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8486479.png)




![Propanamide, N-[4-methoxy-3-(4-piperidinyl)phenyl]-2-methyl-](/img/structure/B8486503.png)


